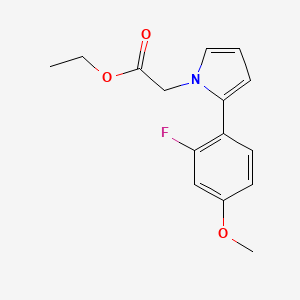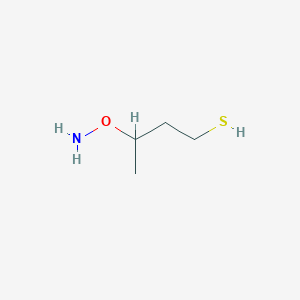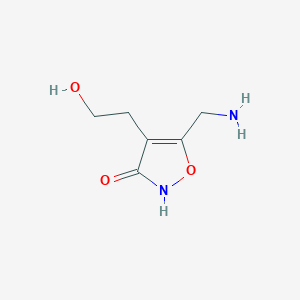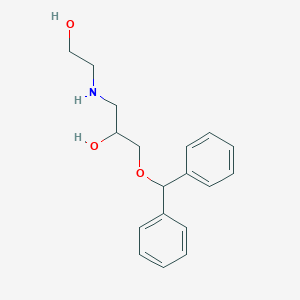
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzhydryl group, a hydroxyethylamino group, and a propanol backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves the following steps:
Formation of Benzhydryloxy Intermediate: The initial step involves the reaction of benzhydrol with an appropriate halogenating agent (e.g., thionyl chloride) to form benzhydryl chloride.
Nucleophilic Substitution: The benzhydryl chloride is then reacted with 3-(2-hydroxy-ethylamino)-propan-2-ol in the presence of a base (e.g., sodium hydroxide) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions, where the chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Benzhydryl ketones or aldehydes.
Reduction: Benzhydryl alcohols or amines.
Substitution: Various substituted benzhydryl derivatives.
Applications De Recherche Scientifique
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The benzhydryl group provides structural stability and enhances lipophilicity, aiding in membrane permeability.
Comparaison Avec Des Composés Similaires
1-Benzhydryloxy-3-(2-amino-ethylamino)-propan-2-ol: Similar structure but with an aminoethyl group instead of hydroxyethyl.
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-butan-2-ol: Similar structure but with a butanol backbone.
Uniqueness: 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethylamino group provides additional hydrogen bonding capabilities, enhancing its interaction with biological targets compared to similar compounds.
This detailed overview highlights the versatility and significance of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C18H23NO3/c20-12-11-19-13-17(21)14-22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2 |
Clé InChI |
LUSDNFWGFGFZPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CNCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


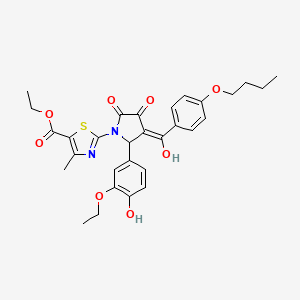
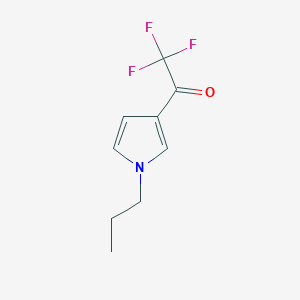
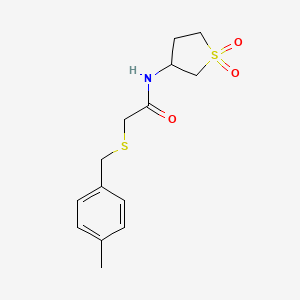
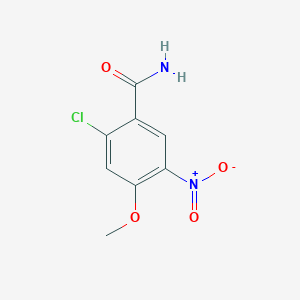

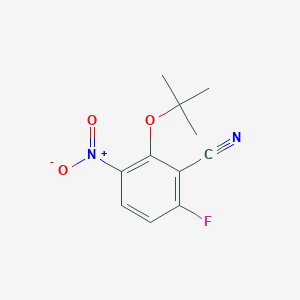



![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
